molecular formula C19H23N7O8 B13384071 N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate

N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate

Cat. No.: B13384071
M. Wt: 477.4 g/mol
InChI Key: ODYNNYOEHBJUQP-UHFFFAOYSA-N
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Description

Folic acid dihydrate, also known as vitamin B9, is a synthetic form of folate, a water-soluble B vitamin. It plays a crucial role in the formation of red blood cells and is essential for DNA synthesis and repair. Folic acid dihydrate is commonly used in dietary supplements and fortified foods to prevent folate deficiency and related health issues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Folic acid dihydrate can be synthesized through a multi-step chemical process. One common method involves the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine . The reaction is typically carried out in an aqueous solution under controlled pH conditions to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, folic acid dihydrate is produced using large-scale chemical synthesis. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets pharmaceutical standards. The compound is then crystallized and purified to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Folic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Folic acid dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Folic acid dihydrate exerts its effects by being converted into its active form, tetrahydrofolate, within the body. Tetrahydrofolate acts as a coenzyme in various metabolic pathways, including the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. It also plays a role in the remethylation of homocysteine to methionine, thereby reducing homocysteine levels and supporting cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Folic acid dihydrate is unique in its stability and ease of use in supplements and fortified foods compared to naturally occurring folate, which is less stable and more prone to degradation. Additionally, folic acid dihydrate is more efficiently absorbed and utilized by the body compared to other forms of folate .

Properties

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYNNYOEHBJUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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